2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Overview
Description
“2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole” is a chemical compound. The exact properties and characteristics of this compound would depend on its molecular structure .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, “4-Chloro-2-fluorophenyl isocyanate” has a molecular formula of C7H3ClFNO .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions take place .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, “4-Chloro-2-fluorophenylacetic acid” has a molecular weight of 188.58 g/mol .
Scientific Research Applications
Pharmacological Applications
- Anti-convulsant and Anti-inflammatory Activities : A study by Bhat et al. (2016) synthesized derivatives of 1,3,4-oxadiazole, including 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole, and evaluated their anti-convulsant and anti-inflammatory activities. Some derivatives showed significant biological activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antimicrobial Studies
- Antibacterial and Antifungal Activities : Karthikeyan et al. (2008) synthesized 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles and screened them for antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity (Karthikeyan et al., 2008).
Applications in Material Sciences
- Optical Nonlinearity and Optoelectronics : Chandrakantha et al. (2011) investigated the optical nonlinearity of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl. They found that these compounds, especially those containing Bromine, behave as optical limiters, suggesting potential applications in optoelectronics (Chandrakantha et al., 2011).
Applications in Organic Electronics
- Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs) : Cooper et al. (2022) studied carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles for their delayed luminescence properties, which are important for OLED applications. They demonstrated that these compounds exhibited high external quantum efficiency in OLEDs (Cooper et al., 2022).
Green Chemistry
- Eco-friendly Synthesis Methods : Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, highlighting the environmental benefits of this approach (Zhu et al., 2015).
Fluorine Chemistry and DFT Theory
- Molecular Structure Analysis Using DFT Theory : Dhonnar et al. (2021) conducted a detailed DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, examining its molecular structure, vibrational wavenumbers, and reactivity sites for electrophilic and nucleophilic attacks (Dhonnar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOPXOPCFHULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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